molecular formula C12H16ClN3O2 B6245835 ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride CAS No. 1503435-15-1

ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride

Cat. No.: B6245835
CAS No.: 1503435-15-1
M. Wt: 269.73 g/mol
InChI Key: NPZJZFHZUPEGEE-UHFFFAOYSA-N
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Description

Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride is a synthetic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The imidazo[4,5-c]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base like potassium carbonate can yield the desired imidazo[4,5-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can be compared with other imidazo[4,5-c]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

CAS No.

1503435-15-1

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

ethyl 2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-3-15-10-5-6-13-8-9(10)14-11(15)7-12(16)17-4-2;/h5-6,8H,3-4,7H2,1-2H3;1H

InChI Key

NPZJZFHZUPEGEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1CC(=O)OCC.Cl

Purity

0

Origin of Product

United States

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